Benzyl N-[1-(4-bromophenyl)ethyl]carbamate
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Overview
Description
Benzyl N-[1-(4-bromophenyl)ethyl]carbamate: is an organic compound with the molecular formula C16H16BrNO2 and a molecular weight of 334.21 g/mol. It is characterized by the presence of a benzyl group, a bromophenyl group, and a carbamate functional group. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Carbamoylation Reaction: One common method for synthesizing carbamates involves the reaction of an amine with a carbonyl compound.
Industrial Production Methods: Industrially, carbamates can be synthesized using a variety of methods, including the reaction of amines with carbon dioxide or phosgene derivatives.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl N-[1-(4-bromophenyl)ethyl]carbamate can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can be performed on the carbamate group using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Substitution: The bromine atom in the 4-bromophenyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols
Major Products Formed:
Oxidation: Corresponding benzoic acid derivatives
Reduction: Corresponding amine
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Chemistry:
Building Block: Benzyl N-[1-(4-bromophenyl)ethyl]carbamate is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Research: This compound can be used in the development of new pharmaceuticals, particularly as a precursor for drugs targeting specific biological pathways.
Industry:
Chemical Synthesis: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzyl N-[1-(4-bromophenyl)ethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can act as a protecting group for amines, allowing for selective reactions in multi-step synthesis . The bromophenyl group can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Ethyl-4-bromophenyl carbamate: Similar in structure but with an ethyl group instead of a benzyl group.
Methyl carbamate: A simpler carbamate with a methyl group instead of a benzyl group.
Uniqueness:
Benzyl N-[1-(4-bromophenyl)ethyl]carbamate: is unique due to the presence of both a benzyl group and a bromophenyl group, which provide specific reactivity and versatility in organic synthesis.
Properties
IUPAC Name |
benzyl N-[1-(4-bromophenyl)ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-12(14-7-9-15(17)10-8-14)18-16(19)20-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJWRQFRIPSXMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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